2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid
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Overview
Description
2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid is an organic compound with a complex structure that includes amino, bromo, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-amino-4-nitrophenylacetic acid, followed by nitration under controlled conditions to introduce the nitro group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromo group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the bromo group can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-nitrobenzoic acid
- Methyl 2-amino-5-bromobenzoate
Uniqueness
2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid is unique due to the presence of both bromo and nitro groups on the phenyl ring, which can significantly influence its reactivity and interactions compared to similar compounds. This unique combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(5-amino-2-bromo-4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXBHAQWELVBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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